3-chloro-4-{[1-(2-methylpropanesulfonyl)piperidin-4-yl]methoxy}pyridine
Description
Chemical Structure and Properties
The compound 3-chloro-4-{[1-(2-methylpropanesulfonyl)piperidin-4-yl]methoxy}pyridine features a pyridine core substituted at the 3-position with a chlorine atom and at the 4-position with a methoxy group linked to a piperidin-4-ylmethyl moiety. The piperidine ring is further modified at the 1-position with a 2-methylpropanesulfonyl (isobutylsulfonyl) group. Key physicochemical properties include a molecular formula of C₁₇H₂₃ClN₂O₃, molecular weight of 338.83 g/mol, and CAS registry number 2640886-60-6 .
The sulfonyl group is typically introduced through sulfonylation of the piperidine nitrogen .
Biological Activity
Compounds with piperidin-4-ylmethoxy-pyridine scaffolds are reported as potent inhibitors of lysine-specific demethylase 1 (LSD1), a therapeutic target in oncology. Substituents on the piperidine ring, such as sulfonamides, significantly influence inhibitory activity and selectivity .
Properties
IUPAC Name |
3-chloro-4-[[1-(2-methylpropylsulfonyl)piperidin-4-yl]methoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O3S/c1-12(2)11-22(19,20)18-7-4-13(5-8-18)10-21-15-3-6-17-9-14(15)16/h3,6,9,12-13H,4-5,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJDWEMXPPGZLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)N1CCC(CC1)COC2=C(C=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Piperidin-4-Ylmethoxy Pyridines with Varied Sulfonyl Groups
- Compound 41 (from ): Features a piperidin-4-ylmethoxy-pyridine core with an unspecified sulfonyl substituent. Reported Ki value for LSD1 inhibition is in the low micromolar range.
B. Quinoline-Based Analogues ()
- N-(4-(3-Chloro-4-(Pyridin-2-Yl-Methoxy)Phenylamino)-3-Cyano-7-(Tetrahydrofuran-3-Yl-Oxy)Quinolin-6-Yl)-2-(1-Ylidene)Acetamide Derivatives: These compounds share a chloro-pyridine moiety but incorporate quinoline and acetamide groups. The piperidine sulfonyl substituent in the target compound may confer distinct pharmacokinetic profiles, such as metabolic stability, compared to acetamide-linked derivatives .
C. Halogenated Pyridines (–6)
- 2-Chloro-4-Iodo-3-Methylpyridine : Lacks the piperidine-sulfonyl moiety but shares a chloro-pyridine scaffold. The absence of the methoxy-piperidine group likely reduces LSD1 affinity, highlighting the importance of the piperidine-sulfonyl motif for enzyme inhibition .
- 3-(2-Chloro-3-(Dimethoxymethyl)Pyridin-4-Yl)Prop-2-Yn-1-Ol : The propargyl alcohol substituent introduces polarity, contrasting with the lipophilic sulfonyl-piperidine group in the target compound. This difference may impact blood-brain barrier penetration .
Key Findings :
- The 2-methylpropanesulfonyl group in the target compound may optimize steric and electronic interactions with LSD1’s substrate-binding pocket, enhancing potency compared to smaller sulfonyl variants .
- Piperidine sulfonamides generally exhibit better metabolic stability than ester- or amide-linked analogues (e.g., ), as sulfonamides resist hydrolytic cleavage .
Physicochemical and Pharmacokinetic Properties
Insights :
- The target compound’s moderate logP balances lipophilicity and solubility, favoring oral bioavailability.
- Bulky sulfonyl groups reduce cytochrome P450-mediated metabolism, enhancing half-life compared to halogenated pyridines .
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